3-Hydroxy-4-methylbenzoyl chloride
Overview
Description
3-Hydroxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzoyl chloride, featuring a hydroxyl group and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylbenzoyl chloride can be synthesized through the chlorination of 3-hydroxy-4-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Esterification: Reacts with alcohols to form esters.
Acylation: Acts as an acylating agent in Friedel-Crafts acylation reactions.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination.
Alcohols: Used in esterification reactions.
Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts acylation.
Major Products Formed
Esters: Formed through esterification.
Acylated Products: Formed through Friedel-Crafts acylation.
Scientific Research Applications
3-Hydroxy-4-methylbenzoyl chloride is extensively used in scientific research due to its versatility. Some of its applications include:
Pharmaceuticals: Used in the synthesis of various drug intermediates.
Agrochemicals: Employed in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as alcohols and amines, to form esters and amides. The molecular targets include hydroxyl and amino groups, and the pathways involve nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybenzoyl Chloride
- 4-Methylbenzoyl Chloride
- 3-Methylbenzoyl Chloride
Uniqueness
3-Hydroxy-4-methylbenzoyl chloride is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it suitable for specific applications in synthesis .
Properties
IUPAC Name |
3-hydroxy-4-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVFNDKRJSCKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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